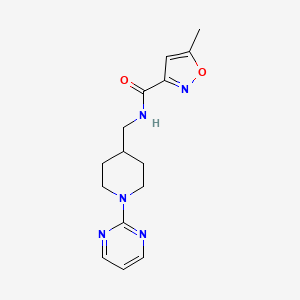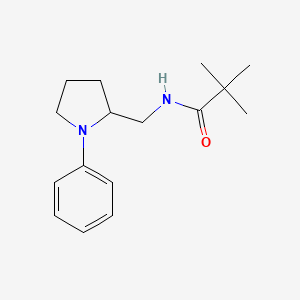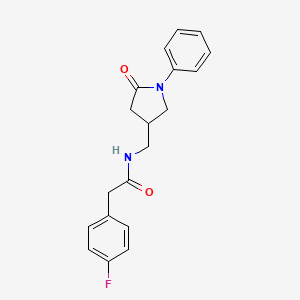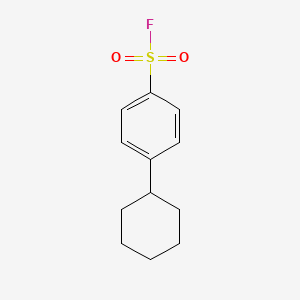
4-Cyclohexylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylbenzene-1-sulfonyl fluoride is a chemical compound with the formula C12H15FO2S. It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been a topic of interest in recent years. One method involves a one-pot process that directly transforms sulfonates or sulfonic acids into sulfonyl fluorides . Another approach involves the use of fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They have been utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .Scientific Research Applications
Inhibitors of β-Class Carbonic Anhydrases
A study by Ceruso et al. (2014) demonstrated that sulfonamide derivatives, likely structurally related to 4-Cyclohexylbenzene-1-sulfonyl fluoride, serve as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's lifecycle, suggesting potential antimycobacterial agents with novel mechanisms of action to combat drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Cyclooxygenase-2 Inhibitors
Hashimoto et al. (2002) identified that the introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which may be structurally similar to this compound, preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This research led to the identification of a potent and highly selective COX-2 inhibitor, JTE-522, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Radiolabelling Agents
Inkster et al. (2012) explored sulfonyl fluoride-based prosthetic compounds, including derivatives of this compound, as potential 18F labeling agents for PET chemistry. This study developed a route to prepare bifunctional arylsulfonyl [18F]fluorides, suggesting their utility in creating 18F-labelled biomarkers for imaging applications (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).
Electrochemical Synthesis
Laudadio et al. (2019) reported an environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides, which could include this compound. This method utilizes thiols or disulfides with KF, showcasing a broad substrate scope and mild reaction conditions, indicating its potential for efficient and green chemical synthesis (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Environmental Degradation
Bao et al. (2017) evaluated the degradation of sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound related to perfluoroalkyl substances like this compound, under UV/H2O2 conditions. They found that OBS, despite its persistence, could be degraded more effectively than other perfluorinated chemicals, suggesting potential pathways for the environmental remediation of similar compounds (Bao, Qu, Huang, Cagnetta, Yu, & Weber, 2017).
Future Directions
The future directions in the research and application of sulfonyl fluorides, including 4-Cyclohexylbenzene-1-sulfonyl fluoride, involve the development of new synthetic methods and their applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .
properties
IUPAC Name |
4-cyclohexylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOIUYFDWRECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


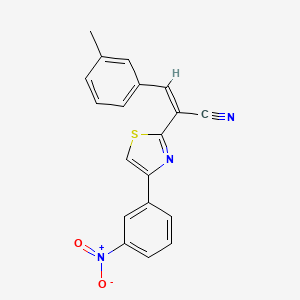
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
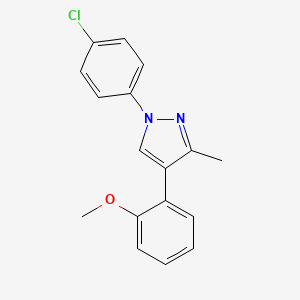
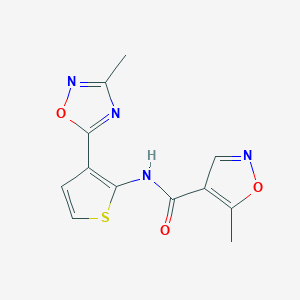
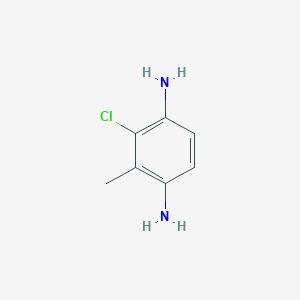
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

